An In-depth Technical Guide to 3,4-Dihydroxybenzophenone: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3,4-Dihydroxybenzophenone: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzophenone, a significant organic compound within the benzophenone family, is distinguished by its unique chemical structure and versatile properties. This guide offers a comprehensive technical overview of its core attributes, from its fundamental chemical and physical characteristics to its synthesis and burgeoning applications in materials science and pharmacology. As a Senior Application Scientist, this document is crafted to provide not only a repository of factual data but also to illuminate the causal relationships between its structure and function, thereby guiding researchers in its effective application and exploration.
Chemical Structure and Physicochemical Properties
3,4-Dihydroxybenzophenone, with the CAS number 10425-11-3, is structurally defined by a benzoyl group attached to a catechol (1,2-dihydroxybenzene) moiety.[1][2] This arrangement of a ketone and vicinal hydroxyl groups on the aromatic rings dictates its chemical behavior and physical properties.
The molecular formula of 3,4-Dihydroxybenzophenone is C₁₃H₁₀O₃, and it has a molecular weight of approximately 214.22 g/mol .[1] It typically presents as a crystalline solid. The presence of the polar hydroxyl and carbonyl groups allows for hydrogen bonding, influencing its melting point and solubility. It is soluble in polar organic solvents.
dot graph "Chemical_Structure_of_3_4_Dihydroxybenzophenone" { layout=neato; node [shape=plaintext]; edge [style=solid];
// Define atom positions C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="0,2.9!"]; O1 [pos="-0.8,3.8!"]; C8 [pos="2.6,1.5!"]; C9 [pos="3.9,0.75!"]; C10 [pos="3.9,-0.75!"]; C11 [pos="2.6,-1.5!"]; C12 [pos="1.3,-2.25!"]; C13 [pos="1.3,-3.75!"]; O2 [pos="2.2,-4.45!"]; H1 [pos="2.2,-5.15!"]; O3 [pos="0,-4.45!"]; H2 [pos="0,-5.15!"];
// Define atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O2 [label="O"]; H1 [label="H"]; O3 [label="O"]; H2 [label="H"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C12 -- C13; C13 -- O2; O2 -- H1; C11 -- O3; O3 -- H2; } Caption: 2D Chemical Structure of 3,4-Dihydroxybenzophenone.
Table 1: Physicochemical Properties of 3,4-Dihydroxybenzophenone
| Property | Value | Reference(s) |
| CAS Number | 10425-11-3 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₃ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 133-135 °C | |
| Solubility | Soluble in polar organic solvents | |
| IUPAC Name | (3,4-dihydroxyphenyl)(phenyl)methanone | [1] |
Synthesis and Purification
A common and effective method for the synthesis of 3,4-Dihydroxybenzophenone is the Friedel-Crafts acylation of catechol with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3]
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// Nodes Reactants [label="Catechol & Benzoyl Chloride"]; Reaction_Setup [label="Reaction Setup\n(Anhydrous Conditions, 0-5 °C)"]; Lewis_Acid [label="Anhydrous AlCl₃\nin solvent"]; Addition [label="Slow Addition\nof Reactants"]; Stirring [label="Stir at Room\nTemperature"]; Quench [label="Quench with Ice/HCl\n& Extraction"]; Purification [label="Drying, Concentration\n& Recrystallization"]; Product [label="Pure 3,4-Dihydroxybenzophenone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Reaction_Setup; Lewis_Acid -> Reaction_Setup; Reaction_Setup -> Addition; Addition -> Stirring; Stirring -> Quench; Quench -> Purification; Purification -> Product; } Caption: Generalized workflow for the synthesis of 3,4-Dihydroxybenzophenone.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Catechol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or dichloromethane)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvent for extraction (e.g., ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol-water mixture)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous AlCl₃ in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of catechol and benzoyl chloride in the anhydrous solvent from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallization
The crude 3,4-Dihydroxybenzophenone can be purified by recrystallization. A common solvent system is an ethanol-water mixture.
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water to the solution until a slight turbidity persists.
-
If necessary, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.
Spectral Analysis
The structure of 3,4-Dihydroxybenzophenone can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for 3,4-Dihydroxybenzophenone
| Technique | Characteristic Peaks/Signals |
| ¹H NMR | Aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The protons on the di-substituted ring will show characteristic splitting patterns. The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. |
| ¹³C NMR | The carbonyl carbon will have a characteristic downfield chemical shift (typically >190 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm. Carbons attached to hydroxyl groups will be deshielded. |
| IR (Infrared) | A strong absorption band for the C=O stretch of the ketone will be observed around 1650 cm⁻¹. A broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹. C-O stretching and aromatic C-H and C=C stretching bands will also be present. |
| UV-Vis | Exhibits characteristic absorption maxima in the UV region due to π-π* and n-π* electronic transitions of the aromatic rings and the carbonyl group. In methanol, it shows absorption maxima around 242 nm, 290 nm, and 338 nm.[4] |
Applications in Drug Development and Materials Science
3,4-Dihydroxybenzophenone has garnered significant interest due to its biological activities and its utility as a UV stabilizer.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of dihydroxybenzophenone derivatives. For instance, 2,3,4-trihydroxybenzophenone has been shown to reduce infarct volume in a mouse model of ischemic stroke, suggesting a therapeutic potential for cerebrovascular diseases.[5][6] The neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties. The catechol moiety is a well-known scavenger of reactive oxygen species (ROS), which are implicated in the pathophysiology of ischemic brain injury.
dot digraph "Neuroprotective_Mechanism" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368", arrowhead=normal];
// Nodes Ischemic_Stroke [label="Ischemic Stroke"]; Oxidative_Stress [label="Oxidative Stress\n(↑ ROS)"]; Inflammation [label="Neuroinflammation"]; Neuronal_Damage [label="Neuronal Damage\n& Apoptosis"]; DHBP [label="3,4-Dihydroxybenzophenone", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS_Scavenging [label="ROS Scavenging"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects"]; Neuroprotection [label="Neuroprotection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ischemic_Stroke -> Oxidative_Stress; Ischemic_Stroke -> Inflammation; Oxidative_Stress -> Neuronal_Damage; Inflammation -> Neuronal_Damage; DHBP -> ROS_Scavenging; DHBP -> Anti_Inflammatory; ROS_Scavenging -> Oxidative_Stress [dir=back, label="Inhibits"]; Anti_Inflammatory -> Inflammation [dir=back, label="Inhibits"]; Neuronal_Damage -> Neuroprotection [style=invis]; } Caption: Proposed neuroprotective mechanism of 3,4-Dihydroxybenzophenone.
Antioxidant Activity
The antioxidant activity of 3,4-Dihydroxybenzophenone is primarily due to the catechol structure. The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. The resulting semiquinone radical is stabilized by resonance, making it less reactive. This radical scavenging ability is crucial for its protective effects against oxidative stress-related diseases.
UV Stabilizer
Benzophenone derivatives are widely used as UV absorbers in plastics, coatings, and cosmetic formulations.[7] They absorb harmful UV radiation and dissipate it as harmless heat, thus preventing the photodegradation of the material. The mechanism involves the absorption of UV light, which promotes an electron to a higher energy state. This energy is then dissipated through non-radiative processes, including vibrational relaxation, returning the molecule to its ground state without undergoing any chemical change.
Conclusion
3,4-Dihydroxybenzophenone is a molecule of significant scientific and commercial interest. Its well-defined chemical structure, characterized by a benzoyl group attached to a catechol ring, imparts a unique combination of physicochemical properties and biological activities. The ability to synthesize this compound through established methods like the Friedel-Crafts acylation, coupled with straightforward purification techniques, makes it readily accessible for research and development. Its proven efficacy as a UV stabilizer and its emerging potential as a neuroprotective agent underscore its versatility. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthesis, and biological mechanisms is paramount for harnessing its full potential in the creation of advanced materials and novel therapeutics.
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